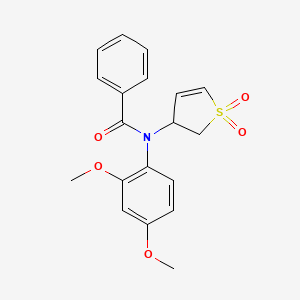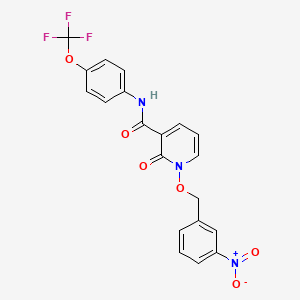
1-((3-nitrobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound featuring a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the nitrophenyl group: This step may involve a nucleophilic substitution reaction where a nitrophenyl halide reacts with a suitable nucleophile.
Attachment of the trifluoromethoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethoxyphenyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The dihydropyridine core can interact with ion channels or other proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(METHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 1-[(3-AMINOPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of both nitrophenyl and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C20H14F3N3O6 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14F3N3O6/c21-20(22,23)32-16-8-6-14(7-9-16)24-18(27)17-5-2-10-25(19(17)28)31-12-13-3-1-4-15(11-13)26(29)30/h1-11H,12H2,(H,24,27) |
InChI Key |
MDKCEGVJHLHHRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


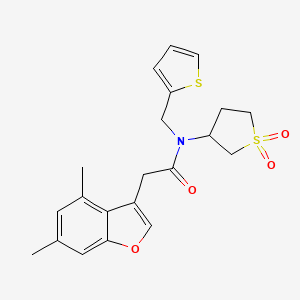
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413222.png)
![7-(3-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413230.png)
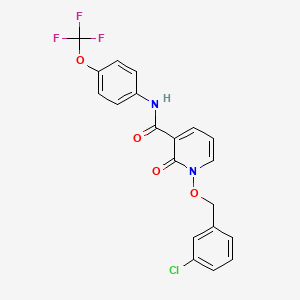
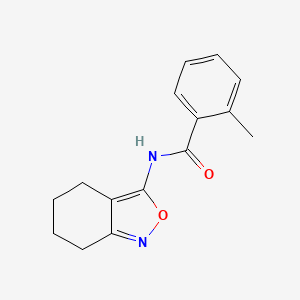
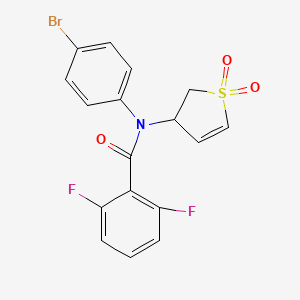
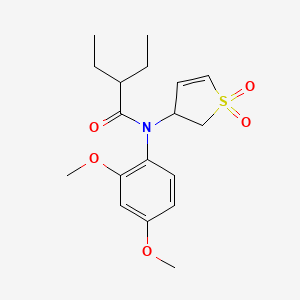
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11413279.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413281.png)
![4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413282.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11413291.png)
![Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11413295.png)
![3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11413299.png)
